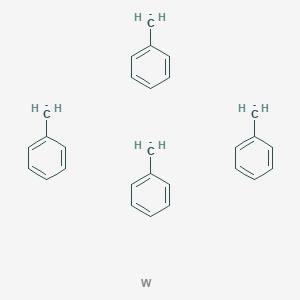
Methanidylbenzene;tungsten
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanidylbenzene;tungsten is a compound that combines the organic molecule methanidylbenzene with the transition metal tungsten. Tungsten is known for its high melting point, density, and strength, making it valuable in various industrial applications. Methanidylbenzene, on the other hand, is an organic compound that can interact with metals to form complex structures.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methanidylbenzene;tungsten typically involves the reaction of methanidylbenzene with tungsten hexacarbonyl. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Methanidylbenzene;tungsten can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form tungsten oxides and other by-products.
Reduction: Reduction reactions can convert tungsten in higher oxidation states to lower ones.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often use reagents like phosphines, amines, or halides.
Major Products Formed
Oxidation: Tungsten oxides and organic by-products.
Reduction: Lower oxidation state tungsten complexes.
Substitution: New tungsten-ligand complexes with different properties.
科学的研究の応用
Methanidylbenzene;tungsten has various applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Studied for its potential interactions with biological molecules and enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in materials science for the development of advanced materials with unique properties.
作用機序
The mechanism of action of methanidylbenzene;tungsten involves its interaction with molecular targets such as enzymes or receptors. The tungsten center can coordinate with various ligands, altering the electronic and structural properties of the compound. This can lead to changes in the activity of the target molecules, influencing biological or chemical processes.
類似化合物との比較
Similar Compounds
Tungsten Hexacarbonyl: A common tungsten compound used in various chemical reactions.
Methanidylbenzene Complexes: Other metal complexes with methanidylbenzene as a ligand.
Uniqueness
Methanidylbenzene;tungsten is unique due to its specific combination of organic and inorganic components, providing distinct properties that are not found in other similar compounds
特性
CAS番号 |
53235-29-3 |
|---|---|
分子式 |
C28H28W-4 |
分子量 |
548.4 g/mol |
InChI |
InChI=1S/4C7H7.W/c4*1-7-5-3-2-4-6-7;/h4*2-6H,1H2;/q4*-1; |
InChIキー |
CFYANCSEARPROU-UHFFFAOYSA-N |
正規SMILES |
[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[W] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


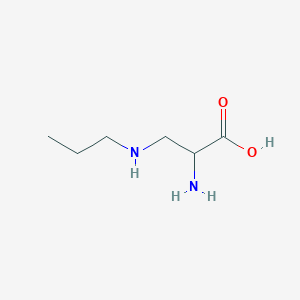
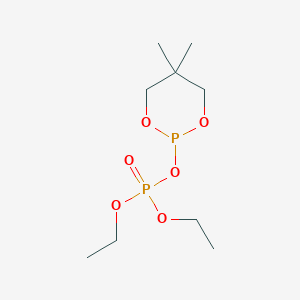
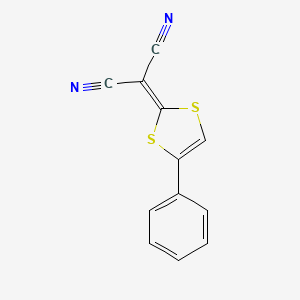
![1,1'-[1,4-Phenylenebis(sulfanediylmethylene)]dibenzene](/img/structure/B14637003.png)

![1,1'-[2-(Trifluoromethanesulfonyl)propane-1,3-diyl]dibenzene](/img/structure/B14637010.png)
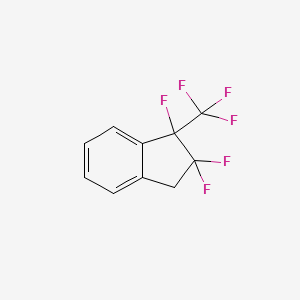
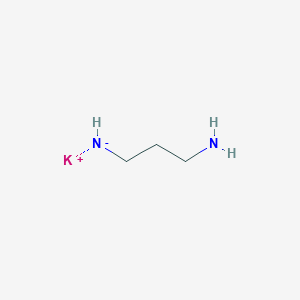
![4-Chloro-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14637028.png)
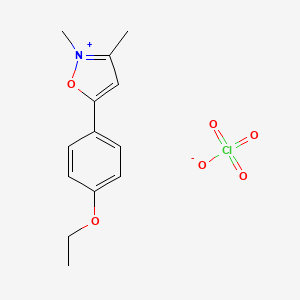
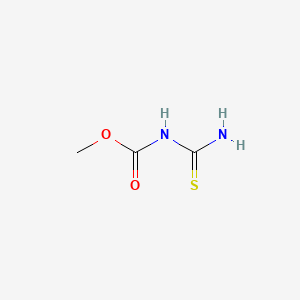
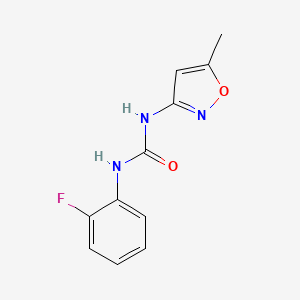
![N-[2-(4-Chlorophenoxy)phenyl]-1-fluoromethanesulfonamide](/img/structure/B14637059.png)

